molecular formula C18H15N5OS B2925428 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034538-32-2

2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2925428
CAS No.: 2034538-32-2
M. Wt: 349.41
InChI Key: WBGSRYQHPGBWCR-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and pyrazine rings through a series of coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

Medicinally, this compound has potential as a therapeutic agent. Its structure suggests it could interact with biological targets, such as receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique properties may impart desirable characteristics, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodiazole ring may facilitate binding to specific sites, while the thiophene and pyrazine rings could modulate the compound’s overall reactivity and stability. These interactions can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazine ring but lacks the benzodiazole and thiophene rings.

    3-(1H-1,3-benzodiazol-1-yl)benzoic acid: This compound contains the benzodiazole ring but differs in the other functional groups attached.

Uniqueness

What sets 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide apart is its combination of three distinct ring systems

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(10-23-12-22-14-3-1-2-4-16(14)23)21-9-15-18(20-7-6-19-15)13-5-8-25-11-13/h1-8,11-12H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGSRYQHPGBWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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